molecular formula C13H11BClFO3 B1368683 (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-28-9

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1368683
M. Wt: 280.49 g/mol
InChI Key: YDPXKZJRODTNBZ-UHFFFAOYSA-N
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Description

“(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The compound is also known by other names such as “3-Chloro-4- (2’-fluorobenzyloxy)phenylboronic acid”, “[3-chloro-4- [ (2-fluorophenyl)methoxy]phenyl]boronic acid”, and "{3-Chloro-4- [ (2-fluorophenyl)methoxy]phenyl}boronic acid" .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” can be represented by the canonical SMILES notation: B (C1=CC (=C (C=C1)OCC2=CC=CC=C2F)Cl) (O)O . The InChI representation is: InChI=1S/C13H11BClFO3/c15-11-7-10 (14 (17)18)5-6-13 (11)19-8-9-3-1-2-4-12 (9)16/h1-7,17-18H,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” include a molecular weight of 280.49 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 49.7 Ų and a complexity of 283 .

Scientific Research Applications

  • Metabolite Patterns of Carbonic Anhydrase Inhibitors

    • Scientific Field : Doping Control in Sports
    • Application Summary : The carbonic anhydrase inhibitors Brinzolamide and Dorzolamide are used in sports and their metabolite patterns could potentially serve as markers for the route of application .
    • Methods of Application : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated .
    • Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
  • Research Progresses and Applications of Fluorescent Protein Antibodies

    • Scientific Field : Biomedical Science Research
    • Application Summary : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
    • Methods of Application : With the continuous development of FPs, antibodies targeting FPs have emerged .
    • Results : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
  • AlphaFold 3 AI Model

    • Scientific Field : Bioinformatics
    • Application Summary : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
    • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
  • Applications of Artificial Intelligence

    • Scientific Field : Various Domains
    • Application Summary : AI serves as a general-purpose technology that has numerous applications. Its applications span language translation, image recognition, decision-making, credit scoring, e-commerce and various other domains .
    • Methods of Application : AI accommodates such technologies as machines being equipped to perceive, understand, act and learn .
    • Results : AI has been used to customize shopping options and personalize offers .

properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXKZJRODTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584552
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

CAS RN

870777-28-9
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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